IQ-1S

概要

作用機序

IQ-1Sは、c-Jun N末端キナーゼの活性を阻害することで効果を発揮します。JNKの活性部位に結合し、そのリン酸化とそれに続く活性化を阻害します。この阻害はJNKシグナル伝達経路を破壊し、炎症性サイトカインなどの下流効果の産生を減少させます。 分子標的にはJNK1、JNK2、JNK3があり、JNK3に優先的に作用します .

類似化合物の比較

類似化合物

SP600125: より幅広いキナーゼ阻害活性を有する別のJNK阻害剤。

JNK-IN-8: 不可逆的結合特性を有する高選択的JNK阻害剤。

AS601245: 他のキナーゼに対する活性も持つJNK阻害剤 .

This compoundの独自性

This compoundは、特にJNK3に対する高い特異性と、非細胞毒性という点で際立っています。これは、オフターゲット効果なしにJNK関連経路を研究するための貴重なツールとなっています。 炎症性サイトカインの産生を阻害する能力も、その潜在的な治療的用途を強調しています .

生化学分析

Biochemical Properties

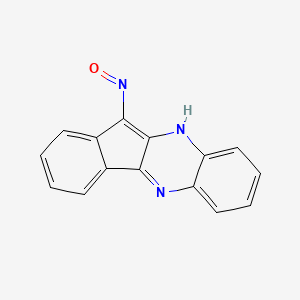

11-nitroso-10H-indeno[1,2-b]quinoxaline plays a significant role in biochemical reactions due to its highly reactive binding sites. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to possess anti-inflammatory, antimicrobial, anticancer, and JNK inhibitory properties . These interactions are primarily due to the compound’s ability to form stable complexes with biomolecules, thereby modulating their activity.

Cellular Effects

The effects of 11-nitroso-10H-indeno[1,2-b]quinoxaline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its anticancer properties are attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways and gene expression . Additionally, its anti-inflammatory effects are due to its ability to inhibit specific enzymes involved in the inflammatory response.

Molecular Mechanism

At the molecular level, 11-nitroso-10H-indeno[1,2-b]quinoxaline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s structure allows it to interact with nucleophilic sites on biomolecules, forming stable complexes that modulate their activity . This interaction is crucial for its biological activity, including its anticancer and anti-inflammatory properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 11-nitroso-10H-indeno[1,2-b]quinoxaline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 11-nitroso-10H-indeno[1,2-b]quinoxaline is relatively stable under standard laboratory conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to the compound has been observed to result in sustained biological effects, such as prolonged inhibition of inflammatory responses.

Dosage Effects in Animal Models

The effects of 11-nitroso-10H-indeno[1,2-b]quinoxaline vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, toxic or adverse effects may be observed . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

11-nitroso-10H-indeno[1,2-b]quinoxaline is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism involves its conversion into active metabolites that exert biological effects . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, 11-nitroso-10H-indeno[1,2-b]quinoxaline is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 11-nitroso-10H-indeno[1,2-b]quinoxaline plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with biomolecules and subsequent biological effects.

準備方法

合成経路と反応条件

IQ-1Sの合成には、インデノキノキサリンコアの形成に続き、オキシム基の導入が含まれます。この反応は通常、インダノン誘導体とo-フェニレンジアミンの縮合から始まり、インデノキノキサリン骨格が形成されます。 その後、オキシム基は酸性条件下でヒドロキシルアミンとの反応によって導入されます .

工業生産方法

This compoundの具体的な工業生産方法は広く文書化されていませんが、合成は一般的にラボ規模の調製と同じ原理に従います。このプロセスには、反応のスケールアップと、高収率と純度を確保するための条件の最適化が含まれます。 連続フロー反応器や自動合成プラットフォームの使用により、生産の効率性とスケーラビリティが向上します .

化学反応の分析

反応の種類

IQ-1Sは主に、そのオキシムとキノキサリン官能基を含む反応を起こします。これらには次のようなものがあります。

酸化: オキシム基は酸化されてニトリルオキシドを形成することができます。

還元: キノキサリン環は特定の条件下で還元することができます。

一般的な試薬と条件

酸化: 過酸化水素や過酸などの試薬を使用できます。

還元: 触媒水素化や金属水素化物は一般的な還元剤です。

主な生成物

酸化: ニトリルオキシド。

還元: 還元されたキノキサリン誘導体。

置換: 置換されたオキシム誘導体

科学研究への応用

This compoundは、科学研究において幅広い用途があります。

化学: JNK経路とその様々な化学プロセスにおける役割を研究するためのツールとして使用されます。

生物学: 特にJNKを含む細胞シグナル伝達経路の調査に使用されます。

医学: 関節リウマチ、神経変性疾患、癌などの疾患における潜在的な治療効果について研究されています。

科学的研究の応用

IQ-1S has a wide range of applications in scientific research:

Chemistry: Used as a tool to study JNK pathways and their role in various chemical processes.

Biology: Employed in the investigation of cellular signaling pathways, particularly those involving JNKs.

Medicine: Explored for its potential therapeutic effects in diseases such as rheumatoid arthritis, neurodegenerative disorders, and cancer.

Industry: Utilized in the development of new drugs and therapeutic agents targeting JNK-related pathways .

類似化合物との比較

Similar Compounds

SP600125: Another JNK inhibitor with a broader range of kinase inhibition.

JNK-IN-8: A highly selective JNK inhibitor with irreversible binding properties.

AS601245: A JNK inhibitor with additional activity against other kinases .

Uniqueness of IQ-1S

This compound stands out due to its high specificity for JNKs, particularly JNK3, and its non-cytotoxic nature. This makes it a valuable tool for studying JNK-related pathways without off-target effects. Its ability to inhibit pro-inflammatory cytokine production also highlights its potential therapeutic applications .

特性

IUPAC Name |

11-nitroso-10H-indeno[1,2-b]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O/c19-18-14-10-6-2-1-5-9(10)13-15(14)17-12-8-4-3-7-11(12)16-13/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYIWCNPSZNNKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C2=NC4=CC=CC=C4N3)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

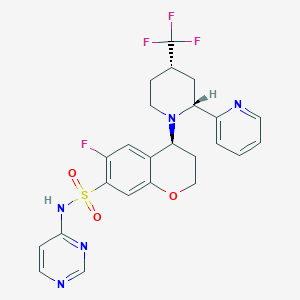

![N-(2-Benzyl-1H-benzo[d]imidazol-6-yl)quinazolin-4-amine](/img/structure/B1192793.png)